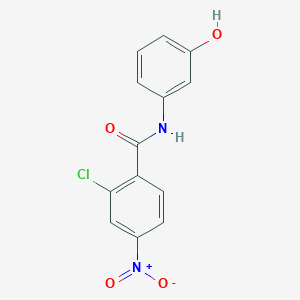

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

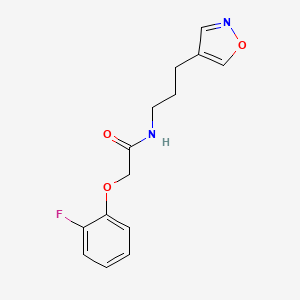

“2-chloro-N-(3-hydroxyphenyl)acetamide” is a chemical compound that has been studied for its antimicrobial activity . It is synthesized through the chloroacetylation of m- and p-aminophenols .

Synthesis Analysis

The synthesis of “2-chloro-N-(3-hydroxyphenyl)acetamide” involves the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent . The methods of purification of the obtained substances were also described .Molecular Structure Analysis

The structure of the synthesized substances is established by methods of IR, PMR, mass spectroscopy .Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of “2-chloro-N-(3-hydroxyphenyl)acetamide” is chloroacetylation .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Techniques : Research has explored the synthesis and characterization of compounds structurally similar to 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide. For instance, He, Yang, Hou, Teng, and Wang (2014) synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, providing insights into structural-property relationships and antitumor activity based on electrochemical measurements and assays (He et al., 2014).

Molecular Structure and Properties

- Molecular Structure Analysis : The molecular structure of similar compounds has been a subject of research. For example, Mehdipour‐Ataei, Sarrafi, and Hatami (2004) prepared a novel diamine, including an analysis of its molecular structure, to develop new polyimides (Mehdipour‐Ataei et al., 2004).

Anticancer Applications

- Anticancer Research : Palmer, van Zijl, Denny, and Wilson (1995) explored the reductive chemistry of a hypoxia-selective cytotoxin structurally related to this compound, indicating potential applications in cancer treatment (Palmer et al., 1995).

Chemical Synthesis and Drug Modification

- Drug Modification : Galkina, Chubukaeva, Bakhtiyarova, Galkin, Cherkasov, Islamov, and Kataeva (2014) investigated the modification of a drug structurally similar to this compound, aiming to improve its biological effect (Galkina et al., 2014).

Crystal Engineering

- Crystal Engineering : Research by Saha, Nangia, and Jaskólski (2005) into crystal engineering highlighted the interactions in complexes involving compounds related to this compound, providing insights into molecular design and engineering (Saha et al., 2005).

Molecular Docking and Simulation Studies

- Molecular Docking Studies : Thakral, Narang, Kumar, and Singh (2020) conducted molecular docking and dynamic simulation studies on derivatives of a structurally related compound, showcasing potential as antidiabetic agents (Thakral et al., 2020).

Corrosion Inhibition Studies

- Corrosion Inhibition : Mishra, Verma, Lgaz, Srivastava, Quraishi, and Ebenso (2018) studied the inhibition behavior of N-Phenyl-benzamide derivatives on mild steel corrosion, offering insights into industrial applications (Mishra et al., 2018).

Mecanismo De Acción

Target of Action

It has been reported that similar compounds have shown appreciable antibacterial activity against both gram-positive and gram-negative bacteria .

Result of Action

The results of antimicrobial activity assays have shown that compounds similar to 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide exhibit appreciable activity against Gram-positive bacteria (B. subtilis and S. Aureus) and Gram-negative bacteria (E. coli) .

Propiedades

IUPAC Name |

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-12-7-9(16(19)20)4-5-11(12)13(18)15-8-2-1-3-10(17)6-8/h1-7,17H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURUPIRIIPAQRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2923162.png)

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2923171.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2923174.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2923179.png)